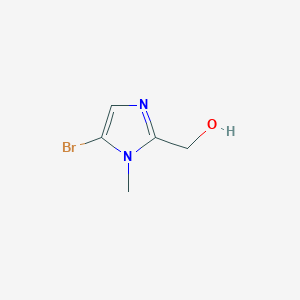

(5-溴-1-甲基-1H-咪唑-2-基)甲醇

货号 B1359727

CAS 编号:

861362-06-3

分子量: 191.03 g/mol

InChI 键: KXNDYMLJDLCBMV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol” is a chemical compound with the CAS Number: 861362-06-3 and a molecular weight of 191.03 . It has a melting point of 143-145 °C .

Molecular Structure Analysis

The molecule is composed of a five-membered heterocyclic ring, which includes three carbon atoms, two nitrogen atoms, and a bromine atom attached to the fifth carbon . The exact molecular structure analysis is not available in the retrieved data.Physical And Chemical Properties Analysis

This compound is a solid at room temperature with a melting point of 143-145 °C . Its molecular weight is 191.03 .科学研究应用

- Application : The carbonic anhydrase inhibitors Brinzolamide (BA) and Dorzolamide (DA) are used in sports medicine. They are prohibited in sports after systemic administration (ophthalmic permitted) only .

- Methods : The analytical evidence for the administration route represents a desirable tool in doping controls. The metabolism of BA and DA differs for the different application routes .

- Results : Preliminary results showed that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

- Application : AlphaFold 3, developed by Google DeepMind and Isomorphic Labs, predicts the structure and interactions of all of life’s molecules, which could transform our understanding of the biological world and drug discovery .

- Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .

- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .

Carbonic Anhydrase Inhibitors

AlphaFold 3

属性

IUPAC Name |

(5-bromo-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNDYMLJDLCBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634218 | |

| Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

CAS RN |

861362-06-3 | |

| Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

1-Methylimidazole-2-methanol (3.15 g, 28 mmol) (R. J. Sundberg; P. V. Nguyen; Med. Chem. Res. 7, 2, 1997, 123-136) was suspensed in THF (75 ml) at −20° C. and treated slowly (within 30 min) with N-bromosuccinimide (4.9 g, 27 mmol). The reaction mixture was allowed to warm up slowly to room temperature and quenched with saturated aqueous NaHCO3 solution (50 ml). The aqueous layer was extracted 3 times with AcOEt. The combined extracts were washed with saturated aqueous NaHCO3 solution, dried over Na2SO4, filtered and the solvent was removed in vacuo. The residue was chromatographed (silica, elution first with AcOEt/hexane 1:1, then with CH2Cl2/MeOH 95:05) to provide the title compound (2.11 g, 67%) as a white solid. MS: m/e=191.2 (M+).

Name

Yield

67%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

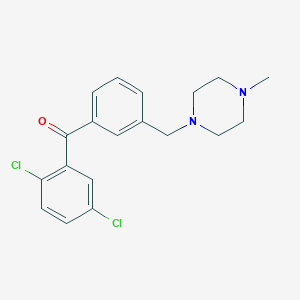

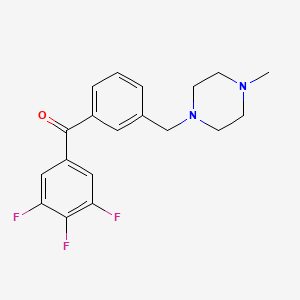

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)